molecular formula C6H7NO3S2 B187880 3-Acetylthiophene-2-sulfonamide CAS No. 138890-88-7

3-Acetylthiophene-2-sulfonamide

Cat. No.: B187880
CAS No.: 138890-88-7
M. Wt: 205.3 g/mol
InChI Key: NJFKNKDJFNPJGY-UHFFFAOYSA-N
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Description

3-Acetylthiophene-2-sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO3S2 and its molecular weight is 205.3 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Acetylthiophene-2-sulfonamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonamide intermediates .
  • Catalyst Screening : Palladium-based catalysts improve coupling efficiency in thiophene functionalization .
  • Temperature Control : Stepwise heating (50–80°C) minimizes side reactions during acetylation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product .
  • Yield Tracking : Monitor intermediates via TLC (Rf ~0.3–0.5 in 1:1 hexane:EtOAc) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Multi-modal characterization ensures structural validation:

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) identifies acetyl protons (δ 2.5–2.7 ppm) and thiophene aromatic signals (δ 7.1–7.4 ppm) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm1^{-1}) and acetyl C=O (1680–1700 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS (positive mode) verifies molecular ion [M+H]+^+ at m/z 260.1 .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3%) .

Q. What experimental design principles apply to initial biological activity screening of this compound?

  • Methodological Answer : Prioritize target-specific assays:

  • Antimicrobial Testing : Use agar dilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains .
  • Cytotoxicity Assays : MTT tests on human cell lines (e.g., HEK293) establish safety thresholds (IC50_{50} > 50 µM) .
  • Dose-Response Curves : Serial dilutions (0.1–100 µM) identify efficacy windows .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound derivatives?

  • Methodological Answer : Address discrepancies through:

  • Strain-Specific Variability : Test across diverse microbial panels (ATCC strains vs. clinical isolates) .
  • Biofilm vs. Planktonic Assays : Compare MICs under biofilm-inducing conditions (e.g., 1% glucose) .
  • Metabolomic Profiling : LC-MS/MS detects microbial metabolite shifts post-treatment to identify resistance mechanisms .

Q. What computational strategies predict the electronic properties of this compound for material science applications?

  • Methodological Answer : Leverage quantum mechanical modeling:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compute HOMO-LUMO gaps (e.g., ~3.2 eV for OLED applications) .
  • Charge-Transport Simulations : Marcus theory evaluates hole/electron mobility in thin-film configurations .
  • Solvatochromism Studies : TD-DFT predicts UV-Vis absorption shifts in polar vs. nonpolar solvents .

Q. What advanced techniques elucidate the mechanism of this compound’s interaction with enzyme targets?

  • Methodological Answer : Mechanistic studies require:

  • X-Ray Crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to resolve binding modes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Dynamics (MD) : Simulate ligand-enzyme complexes (50 ns trajectories) to assess conformational stability .

Q. How should researchers design stability studies to evaluate this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies:

  • Forced Degradation : Expose to 0.1M HCl/NaOH (24h, 25°C) and UV light (254 nm, 48h) to identify degradation products via HPLC-MS .
  • Long-Term Stability : Store at 4°C, 25°C, and 40°C/75% RH; sample monthly for 12 months .
  • Kinetic Modeling : Apply Arrhenius equation to predict shelf life at standard conditions .

Q. What methodological steps ensure reproducibility in synthesizing and characterizing this compound across labs?

  • Methodological Answer : Standardize protocols via:

  • Detailed SOPs : Specify exact equivalents, mixing rates, and purification thresholds .
  • Inter-Lab Validation : Share batches for cross-testing NMR/MS consistency .
  • Open Data : Publish raw spectra and crystallographic data (e.g., CCDC entries) .

Q. How can structural modifications address contradictions in enzyme inhibition data for this compound analogs?

  • Methodological Answer : Resolve issues through rational design:

  • SAR Studies : Systematically vary acetyl/thiophene substituents and assay against mutant enzymes .
  • Cryo-EM : Visualize inhibitor-enzyme complexes at near-atomic resolution to identify steric clashes .
  • Free Energy Perturbation (FEP) : Calculate binding energy differences between analogs and wild-type/mutant targets .

Properties

CAS No.

138890-88-7

Molecular Formula

C6H7NO3S2

Molecular Weight

205.3 g/mol

IUPAC Name

3-acetylthiophene-2-sulfonamide

InChI

InChI=1S/C6H7NO3S2/c1-4(8)5-2-3-11-6(5)12(7,9)10/h2-3H,1H3,(H2,7,9,10)

InChI Key

NJFKNKDJFNPJGY-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(SC=C1)S(=O)(=O)N

Canonical SMILES

CC(=O)C1=C(SC=C1)S(=O)(=O)N

Synonyms

3-Acetyl-2-thiophenesulfonamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product from Step A (174.05 g, crude) was dissolved in a mixture of THF (1000 mL) and 1N HCl (1000 mL) and heated at reflux temperature for 1.5 hr. The THF was evaporated and the aqueous solution made basic by the addition of a saturated aqueous sodium bicarbonate solution. The mixture was cooled and the precipitate collected by filtration, washed with cold water and dried in vacuo to give the crude product (109.1 g,). Recrystallization from acetonitrile gave the desired product (81.5 g, 79%): mp 193°-196° C.
Quantity
174.05 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Yield
79%

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